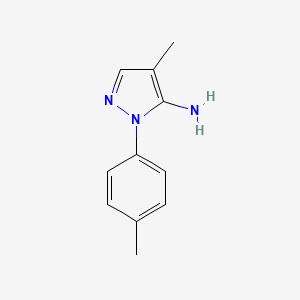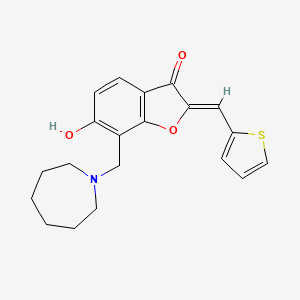![molecular formula C13H18N2O4S B2620364 1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1351585-39-1](/img/structure/B2620364.png)
1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro [4.5]decane, which is a part of the structure of the compound , has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The molecular structure of “1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione” includes an 8-azaspiro[4.5]decane core, which is a part of the structure of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .Chemical Reactions Analysis
The synthesis of the 8-oxa-2-azaspiro[4.5]decane core involves chemical reactions such as alkylation and heterocyclization .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.36. More detailed physical and chemical properties are not available in the current resources.Mechanism of Action
1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspases. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Furthermore, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix proteins. This property makes it a potential therapeutic agent for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione has several advantages and limitations for lab experiments. One of the advantages is its high potency, which makes it an ideal compound for studying the mechanism of action of various enzymes and proteins. However, the compound is highly reactive and unstable, which makes it difficult to handle in lab experiments. Moreover, this compound is highly toxic, and caution should be taken while handling the compound.
Future Directions
1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione has several potential future directions for scientific research. One of the areas of research is in the development of new drugs for the treatment of cancer. Further studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Moreover, this compound can be used as a tool compound for studying the activity of various enzymes and proteins involved in biochemical pathways.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. The compound has been studied for its anticancer activity and has been found to have various biochemical and physiological effects. However, caution should be taken while handling the compound due to its high toxicity. Further studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione can be synthesized through a multistep process involving the reaction of various reagents. One of the commonly used methods involves the reaction of 2,5-diketopiperazine with 1-oxa-4-thia-8-azaspiro[4.5]decan-8-amine in the presence of a catalyst. The resulting compound is then reacted with ethyl chloroacetate to obtain this compound.
Scientific Research Applications
1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione has been studied for its potential applications in various fields of scientific research. One of the significant areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has a potent anticancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of tumor cells in vitro and in vivo.
properties
IUPAC Name |
1-[2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-10-1-2-11(17)15(10)9-12(18)14-5-3-13(4-6-14)19-7-8-20-13/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGFUJPFSKPYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCC3(CC2)OCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-Azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2620285.png)



![1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene](/img/structure/B2620291.png)

![2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2620295.png)
![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2620299.png)

![N-[(2-Methyl-3-oxo-1H-isoindol-1-yl)methyl]prop-2-enamide](/img/structure/B2620301.png)
![ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B2620302.png)
